Cas no 1568192-88-0 ((1R)-2-Amino-1-(3,5-dimethylphenyl)ethan-1-ol)

(1R)-2-Amino-1-(3,5-dimethylphenyl)ethan-1-ol structure
1568192-88-0 structure
Product Name:(1R)-2-Amino-1-(3,5-dimethylphenyl)ethan-1-ol
CAS No:1568192-88-0
Molecular Formula:C10H15NO
Molecular Weight:165.232202768326
CID:5740316
PubChem ID:83000868

(1R)-2-Amino-1-(3,5-dimethylphenyl)ethan-1-ol Properties

Names and Identifiers

    • (1R)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol
    • EN300-1147111
    • 1568192-88-0
    • AKOS021320795
    • Benzenemethanol, α-(aminomethyl)-3,5-dimethyl-, (αR)-
    • InChIKey: ODOLMCVMBQOBPL-JTQLQIEISA-N
    • Inchi: 1S/C10H15NO/c1-7-3-8(2)5-9(4-7)10(12)6-11/h3-5,10,12H,6,11H2,1-2H3/t10-/m0/s1
    • SMILES: O[C@@H](CN)C1C=C(C)C=C(C)C=1

Computed Properties

  • Exact Mass: 165.115364102g/mol
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 2
  • Monoisotopic Mass: 165.115364102g/mol
  • Heavy Atom Count: 12
  • Complexity: 128
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 0.9
  • Topological Polar Surface Area: 46.2Ų

Experimental Properties

  • Boiling Point: 318.3±37.0 °C(Predicted)
  • pka: 12.31±0.35(Predicted)
  • Density: 1.054±0.06 g/cm3(Predicted)

(1R)-2-Amino-1-(3,5-dimethylphenyl)ethan-1-ol Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Enamine
EN300-1147111-0.05g
(1R)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol
1568192-88-0 95%
0.05g
$827.0 2023-10-25

(1R)-2-Amino-1-(3,5-dimethylphenyl)ethan-1-ol Related Literature

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